N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine
Overview
Description
N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6 on the pyrimidine ring, a methyl group at position 4, and an isopropylamine group attached to the methyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine typically involves the reaction of 2,6-dichloropyrimidine with isopropylamine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions include maintaining the temperature between 0°C to 25°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dichloro-pyrimidin-4-yl)-dimethyl-amine
- (2,6-Dichloro-pyrimidin-4-yl)-acetic acid methyl ester
- (2,6-Dichloro-pyrimidin-4-yl)-methyl-amino-acetic acid
Uniqueness
N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine is unique due to its specific substitution pattern and the presence of the isopropylamine group This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds
Biological Activity
N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a dichloropyrimidine ring substituted at the 2 and 6 positions and an amine group linked to a propan-2-amine moiety. Its molecular formula is with a molecular weight of approximately 206.07 g/mol. The presence of chlorine atoms enhances its reactivity, making it a candidate for various biological applications, particularly in pharmacology.
Biological Activity Overview
This compound has been studied for its potential antiviral and anticancer properties, similar to other dichloropyrimidine derivatives. Notably, these compounds have shown promise as inhibitors in various biological pathways related to cancer cell proliferation and viral replication.
Research indicates that this compound may interact with specific biological targets, potentially influencing pathways involved in cell cycle regulation and apoptosis. For instance, studies on related compounds have demonstrated their ability to inhibit CDC20, a protein crucial for cell cycle progression, leading to increased apoptosis in cancer cells .
Anticancer Activity
A study highlighted the modification of pyrimidine groups to improve the IC50 values in various cancer cell lines. For example, replacing the pyrimidine with 4,6-dichloropyrimidin-2-amine improved the IC50 value by 2–5-fold in several cell lines, including MCF-7 breast cancer cells .
Table 1: IC50 Values for Various Compounds
Compound Name | Cell Line | IC50 Value (μM) |
---|---|---|
Apcin | MCF-7 | ~10 |
Compound 22 | MDA-MB-468 | <10 |
Compound 25 | MDA-MB-231 | >30 |
This table illustrates the comparative effectiveness of N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amines against different cancer cell lines.
Comparative Analysis with Similar Compounds
To better understand the unique properties of N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amines, a comparison with structurally similar compounds is useful.
Table 2: Comparison of Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Amino-2,6-dichloropyrimidine | Amino group on pyrimidine | Role in nucleic acid synthesis |
2-Amino-4,6-dichloropyrimidine | Amino group at different position | Exhibits different biological activities |
N-(pyrimidin-4-yl)propan-2-amines | Pyrimidine ring without chlorine | Less reactive due to lack of halogen substituents |
5-Chloro-N-(pyrimidinyl)propanamide | Chlorine at position 5 | Potentially different pharmacological profiles |
This table highlights how N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amines' unique combination of chlorine substitution and amine functionality may enhance its reactivity and biological activity compared to other compounds.
Properties
IUPAC Name |
N-[(2,6-dichloropyrimidin-4-yl)methyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3/c1-5(2)11-4-6-3-7(9)13-8(10)12-6/h3,5,11H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCAVQIQICQJFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693766 | |
Record name | N-[(2,6-Dichloropyrimidin-4-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-44-9 | |
Record name | 4-Pyrimidinemethanamine, 2,6-dichloro-N-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2,6-Dichloropyrimidin-4-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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